

# An In-depth Technical Guide to the p15 Protein: Structure, Domains, and Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | P15      |           |
| Cat. No.:            | B1577198 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the **p15** protein (also known as **p15**INK4b or CDKN2B), a critical tumor suppressor. It details its molecular structure, functional domains, role in cell cycle regulation, and the experimental methodologies used for its study.

# Introduction to p15 (CDKN2B)

The **p15** protein is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors, which also includes p16INK4a, p18INK4c, and p19INK4d.[1] Encoded by the CDKN2B gene located on chromosome 9p21.3, **p15** plays a pivotal role as a tumor suppressor by regulating the cell cycle at the G1/S transition.[2][3] Its expression is notably induced by signals such as transforming growth factor-beta (TGF-β), and its inactivation through genetic deletion, point mutation, or epigenetic silencing (e.g., promoter hypermethylation) is a common event in a wide variety of human cancers, including melanoma, leukemia, and glioma.[3][4][5][6] Beyond its canonical role in cell cycle arrest, **p15** is also implicated in cellular senescence, apoptosis, and hematopoietic cell differentiation.[1][2][7]

# p15 Protein Structure and Domains

The **p15** protein is a small protein, with the human variant consisting of a 52-amino-acid peptide.[8] Structurally, **p15**, like other members of the INK4 family, is characterized by the



presence of multiple ankyrin repeats.[1] These repeats are common structural motifs that mediate protein-protein interactions.

- Primary Structure: The specific amino acid sequence of **p15** is determined by the CDKN2B gene. The transcript can also be alternatively spliced to produce a smaller isoform, p10.[2][3]
- Tertiary Structure and Domains: The hallmark of the p15 structure is a series of four tandem ankyrin repeats, which fold into a compact, L-shaped structure. This conformation is essential for its function. The ankyrin repeat is a 33-residue motif consisting of two alphahelices separated by a loop. The stacked repeats form a scaffold that creates a surface for interacting with its primary targets, CDK4 and CDK6.[1] The interaction is allosteric, meaning p15 binds to the CDKs at a site distinct from the cyclin-binding site but induces a conformational change that prevents cyclin D from binding and activating the kinase.[2][9]

The UniProt database entry for a human **p15** protein (accession number Q9UM95) indicates the presence of an ankyrin repeat-containing domain.[8] A predicted 3D structure is available in the AlphaFold Protein Structure Database (AlphaFoldDB: Q9UM95).[8] Additionally, a crystal structure of a heterodimer complex involving **p15** (TAP-**p15**, PDB ID: 1JKG) provides insight into its interaction with other proteins.[10]

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to **p15** gene expression and regulation from various studies.

| Parameter                  | Value   | Context                                                          | Reference |
|----------------------------|---------|------------------------------------------------------------------|-----------|
| mRNA Size                  | 3.82 Kb | Size of the primary p15INK4B transcript.                         | [2]       |
| Alternative Splice<br>Form | 0.86 Kb | Size of the p10 mRNA, an alternatively spliced form of p15INK4B. | [2]       |

Table 1: **p15** Gene Transcript Sizes



| Cell Lines/Tissue                  | Finding                                                     | Percentage   | Reference |
|------------------------------------|-------------------------------------------------------------|--------------|-----------|
| Malignant Melanoma<br>Cell Lines   | No expression of p15 or p16.                                | 61%          | [4]       |
| Expressed p15.                     | 35%                                                         | [4]          |           |
| Expressed only p15 (p16 negative). | 13%                                                         | [4]          |           |
| Human Prostate<br>Epithelium       | Increase in p15<br>mRNA levels after<br>TGF-β1 treatment.   | Up to 4-fold | [11]      |
| Acute Myeloid<br>Leukemia (AML)    | Lower p15 mRNA expression in myeloid vs. monocytic lineage. | P = 0.0019   | [6]       |

Table 2: p15 Expression in Disease States

# **Signaling Pathways Involving p15**

The primary function of **p15** is to inhibit CDK4 and CDK6, thereby controlling the G1 phase checkpoint of the cell cycle.[1][2] This action prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the genes required for S-phase entry.[2][12][13] The expression of **p15** itself is positively regulated by the TGF-β signaling pathway, linking extracellular growth-inhibitory signals to cell cycle arrest.[3][11]





Click to download full resolution via product page

Caption: The p15-Rb signaling pathway for G1 cell cycle arrest.



# **Experimental Protocols and Workflows**

The study of **p15** involves a range of molecular and cellular biology techniques to assess its gene status, expression levels, and protein function.

### **Key Experimental Methodologies**

- Real-Time Quantitative RT-PCR (qRT-PCR): Used to quantify p15 mRNA expression levels in cells or tissues.[6]
  - Protocol:
    - RNA Extraction: Isolate total RNA from the biological sample using a suitable kit (e.g., Trizol or column-based methods). Assess RNA quality and quantity.
    - cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
    - qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the CDKN2B gene, a fluorescent dye (e.g., SYBR Green) or a probe, and qPCR master mix.
    - Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument measures the fluorescence emitted during amplification.
    - Data Analysis: Determine the cycle threshold (Ct) value for p15 and a housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression using the ΔΔCt method.
- Bisulfite Sequencing for Methylation Analysis: A method to determine the methylation status of CpG islands in the p15 promoter region.[6]
  - Protocol:
    - Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample.
    - Bisulfite Conversion: Treat 500 ng to 1 μg of genomic DNA with sodium bisulfite. This
      converts unmethylated cytosine residues to uracil, while methylated cytosines remain
      unchanged.



- PCR Amplification: Amplify the promoter region of interest using primers specific to the bisulfite-converted DNA.
- Sequencing: Sequence the PCR products directly (Sanger sequencing) or after cloning into a vector.
- Analysis: Compare the resulting sequence to the original genomic sequence to identify methylated cytosines (which appear as C) versus unmethylated ones (which appear as T).
- Western Blotting: Used to detect and quantify p15 protein levels.[11]
  - Protocol:
    - Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors to extract total protein.
    - Quantification: Determine protein concentration using a BCA or Bradford assay.
    - SDS-PAGE: Separate 20-50 μg of protein lysate by size on a polyacrylamide gel.
    - Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
    - Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to p15, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
    - Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
- CDK4/6 In Vitro Kinase Assay: To measure the inhibitory effect of p15 on CDK4/6 activity.[14]
  - Protocol:



- Component Preparation: Obtain purified, active CDK4/Cyclin D or CDK6/Cyclin D complexes, a substrate (e.g., a recombinant Rb fragment), and purified p15 protein.
- Inhibition Reaction: Incubate the CDK4/6 complex with varying concentrations of p15 protein for a set period.
- Kinase Reaction: Initiate the kinase reaction by adding the Rb substrate and radiolabeled ATP ([y-32P]ATP) in a kinase reaction buffer.
- Reaction Termination and Detection: Stop the reaction and separate the products via SDS-PAGE.
- Analysis: Detect the phosphorylated Rb substrate by autoradiography and quantify the signal to determine the extent of inhibition by p15.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for investigating the role of **p15** in cancer cells, combining methylation and expression analysis.





Click to download full resolution via product page

Caption: Workflow for **p15** gene methylation and expression analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INK4 Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. CDKN2B Wikipedia [en.wikipedia.org]
- 4. Expression of the tumour suppressor genes p15 and p16 in malignant melanoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship Between P15 Gene Mutation and Formation and Metastasis of Malignant Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p15 mRNA expression detected by real-time quantitative reverse transcriptasepolymerase chain reaction correlates with the methylation density of the gene in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p15Ink4b Functions in Determining Hematopoietic Cell Fates: Implications for its Role as a Tumor Suppressor PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transforming growth factor-beta1 up-regulates p15, p21 and p27 and blocks cell cycling in G1 in human prostate epithelium PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p14arf Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the p15 Protein: Structure, Domains, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577198#p15-protein-structure-and-domains]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com